3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H6I2O2 and its molecular weight is 411.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis Techniques
The synthesis techniques and the chemical properties of related compounds have been a focus in recent research. For instance, the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of a chiral ligand resulted in the formation of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, showcasing the compound's relevance in stereochemistry and synthesis (Talybov & Baghirli, 2020). Additionally, the CuI-catalyzed intramolecular oxa-DielsAlder reaction of similar compounds, including 2-(prop-2-yn-1-yloxy)benzaldehydes, was described, underlining the chemoselectivity and significance of these compounds in synthetic organic chemistry (Khoshkholgh et al., 2012).
Applications in Material Science and Catalysis
The exploration of 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives extends into material science and catalysis. A study on the synthesis and crystal structure of related compounds, like 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, highlighted their structural characteristics and potential applications in various scientific fields (Yong-jian, 2010).
Mechanism of Action
Target of Action
Similar compounds have been used for chemical probe synthesis , suggesting that this compound may also interact with biological targets.
Mode of Action
It’s worth noting that similar compounds allow for uv light-induced covalent modification of a biological target . This suggests that 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde may also interact with its targets in a similar manner.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
3,5-diiodo-4-prop-2-ynoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKIQIYZBNKDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1I)C=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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